![molecular formula C18H17ClN2O3 B2667760 N1-(2-chlorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide CAS No. 1396873-99-6](/img/structure/B2667760.png)
N1-(2-chlorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide
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Description
N1-(2-chlorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, commonly known as CMI-977, is a synthetic compound that has been studied for its potential therapeutic applications.
Scientific Research Applications
Synthetic Strategies and Methodologies
A Novel Synthetic Approach for Oxalamides : Mamedov et al. (2016) developed a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via classical Meinwald rearrangement. This provides a new formula for synthesizing anthranilic acid derivatives and oxalamides, showcasing the versatility of oxalamides in synthetic chemistry Mamedov et al., 2016.
Copper-Catalyzed Hydroxylation : Xia et al. (2016) reported the use of Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide for hydroxylation of (hetero)aryl halides under mild conditions. This method could potentially be applied to the hydroxylation of complex organic molecules, suggesting potential pathways for the modification or synthesis of compounds similar to N1-(2-chlorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide Xia et al., 2016.
Potential Applications
Anticancer and Antimicrobial Agents : Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes for in vitro cytotoxicity against various human tumor cell lines. This indicates the potential for developing novel anticancer drugs through the manipulation of complex organic structures, which could include derivatives of oxalamide compounds Basu Baul et al., 2009.
Molecular Docking and Drug Design : Shim et al. (2002) studied the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, using molecular docking to develop a 3D-quantitative structure-activity relationship. This research showcases the importance of molecular design in the development of new pharmaceuticals, potentially including oxalamide derivatives Shim et al., 2002.
properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-7-3-4-8-15(14)21-17(23)16(22)20-11-18(24)10-9-12-5-1-2-6-13(12)18/h1-8,24H,9-11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCBVNVJQZGIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC=CC=C3Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide |
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